ethyl 4-[(phenylacetyl)amino]benzoate
Description
Ethyl 4-[(phenylacetyl)amino]benzoate is an aromatic ester derivative featuring a phenylacetyl group attached to the amino position of ethyl 4-aminobenzoate. While its methyl ester analog (mthis compound) is well-documented with molecular formula C₁₆H₁₅NO₃ and monoisotopic mass 269.105193 Da , the ethyl variant replaces the methyl ester with an ethyl group, altering its physicochemical properties such as lipophilicity and solubility. This compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by protocols for related ethyl benzoate derivatives .
Properties
IUPAC Name |
ethyl 4-[(2-phenylacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-21-17(20)14-8-10-15(11-9-14)18-16(19)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWKJGMYJPTWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Observations :
Variations in the Amino-Linked Functional Group
Key Observations :
- Thiourea/Thiosemicarbazide Derivatives : These exhibit antitumor properties, likely due to metal chelation and DNA intercalation .
- Carbamoyl vs. Phenylacetyl : Carbamoyl derivatives (e.g., ) show specificity for aquaporin inhibition, while phenylacetyl groups may enhance lipophilicity for CNS penetration.
- Dimethylamino Group: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity as a co-initiator in resin cements compared to methacrylate analogs .
Physicochemical and Spectral Comparisons
- Solubility: this compound is less water-soluble than its ethoxylated derivative (C₅₉H₁₁₁NO₂₇), which is water-soluble due to polyethylene glycol chains .
- Spectral Data: NMR: Aromatic protons in this compound resonate at δ 7.2–8.1 ppm (similar to methyl analogs ). MS: Molecular ion peaks for ethyl derivatives (e.g., m/z 413 in ) are distinct from methyl analogs (m/z 269 ).
Structure-Activity Relationship (SAR) Insights
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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